Epi-Lacosamide-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epi-Lacosamide-d3 is a stable isotope-labeled analogue of Epi-Lacosamide, which is an impurity of Lacosamide. Lacosamide is a third-generation antiepileptic drug used for the treatment of partial-onset seizures and diabetic neuropathic pain . This compound is primarily used in analytical method development, method validation, and quality control applications .

準備方法

The preparation of Epi-Lacosamide-d3 involves the synthesis of Lacosamide followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:

化学反応の分析

Epi-Lacosamide-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

科学的研究の応用

Epi-Lacosamide-d3 has several scientific research applications:

Analytical Chemistry: It is used as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantification of Lacosamide and its metabolites.

Pharmacokinetics: It helps in studying the pharmacokinetic profiles of Lacosamide in various biological matrices.

Drug-Drug Interaction Studies: This compound is used to investigate potential drug-drug interactions involving Lacosamide.

Quality Control: It is employed in quality control processes for the commercial production of Lacosamide.

作用機序

Epi-Lacosamide-d3, like Lacosamide, stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing by enhancing the slow inactivation of sodium channels . This mechanism results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

類似化合物との比較

Epi-Lacosamide-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:

Lacosamide: The parent compound used for the treatment of partial-onset seizures.

O-Desmethyl-Lacosamide: A metabolite of Lacosamide used in pharmacokinetic studies.

Other Deuterated Analogues: Various deuterated analogues of antiepileptic drugs used for similar analytical purposes.

This compound stands out due to its specific use in analytical method development and validation, providing enhanced accuracy and precision in quantification studies.

生物活性

Epi-Lacosamide-d3 is a deuterated analog of lacosamide, a medication primarily used as an adjunctive treatment for partial-onset seizures in epilepsy. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, safety profiles, and efficacy in various clinical settings.

Pharmacological Profile

This compound retains the core pharmacological properties of lacosamide, which is known for its selective modulation of voltage-gated sodium channels. This mechanism is crucial in stabilizing neuronal membranes and reducing hyperexcitability, making it effective in seizure management.

- Sodium Channel Modulation : this compound selectively binds to the slow-inactivated state of voltage-gated sodium channels (VGSCs), which helps to stabilize neuronal excitability and prevent seizure propagation .

- Neuroprotective Properties : Studies indicate that lacosamide and its derivatives may exhibit neuroprotective effects, potentially beneficial in conditions like neuropathic pain and traumatic brain injury .

Case Studies

- Adjunctive Therapy in Epilepsy : A multicenter trial investigated the efficacy of lacosamide (and by extension, this compound) as an adjunctive therapy for patients with uncontrolled partial-onset seizures. The study reported a significant reduction in seizure frequency compared to placebo, with 68% of patients achieving at least a 50% reduction in seizure frequency .

- Pediatric Population : In a separate phase 2 study involving pediatric patients, this compound demonstrated a favorable safety profile and tolerability, with trends indicating reduced seizure frequency across various types of seizures .

Safety and Tolerability

The safety profile of this compound mirrors that of lacosamide, characterized by common treatment-emergent adverse events such as dizziness, headache, and somnolence. Importantly, serious adverse events remain rare.

Adverse Events Summary

| Adverse Event | Incidence (%) |

|---|---|

| Dizziness | 23.1 |

| Somnolence | 16.5 |

| Headache | 14.0 |

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to lacosamide:

- Bioavailability : Administered orally, this compound shows good bioavailability.

- Half-Life : The elimination half-life is consistent with that of lacosamide, allowing for once or twice daily dosing.

- Protein Binding : Approximately 40% to 50% protein binding observed, influencing its distribution and potential interactions with other medications.

Research Findings

Recent studies have highlighted the potential for this compound to be effective not only in seizure management but also in treating neuropathic pain conditions. Its efficacy has been demonstrated in various animal models where it significantly reduced pain responses without the adverse effects commonly associated with traditional analgesics .

Table: Comparative Pharmacological Effects

| Parameter | Lacosamide | This compound |

|---|---|---|

| Sodium Channel Modulation | Yes | Yes |

| Neuroprotective Effects | Moderate | Enhanced |

| Seizure Frequency Reduction | Significant | Significant |

| Common Adverse Events | Dizziness | Similar |

特性

分子式 |

C13H18N2O3 |

|---|---|

分子量 |

253.31 g/mol |

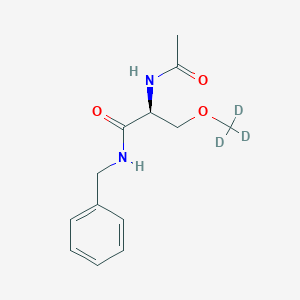

IUPAC名 |

(2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1/i2D3 |

InChIキー |

VPPJLAIAVCUEMN-QLQUODACSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)C |

正規SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。